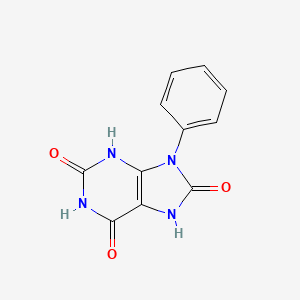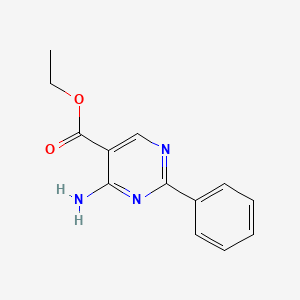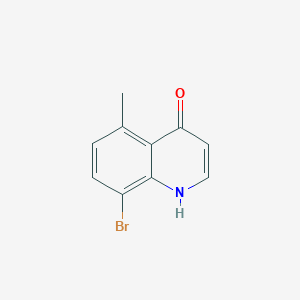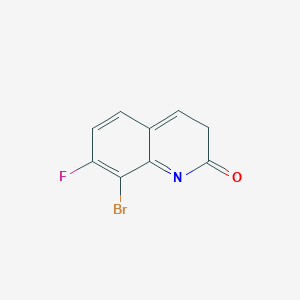
9-Phenyl-3,7-dihydropurine-2,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-phenyl-1H-purine-2,6,8(3H,7H,9H)-trione is a purine derivative, which is a class of compounds known for their biological significance Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-1H-purine-2,6,8(3H,7H,9H)-trione typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Purine Core: Starting from simple precursors like urea and cyanoacetic acid, the purine core can be synthesized through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the purine core in the presence of a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions might convert the trione groups to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-phenyl-1H-purine-2,6,8(3H,7H,9H)-trione can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, purine derivatives are known for their role in nucleic acids and energy transfer molecules like ATP. This compound might be studied for its potential interactions with biological macromolecules.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, and other materials requiring stable aromatic structures.
Mécanisme D'action
The mechanism of action for 9-phenyl-1H-purine-2,6,8(3H,7H,9H)-trione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Propriétés
Numéro CAS |
5443-39-0 |
|---|---|
Formule moléculaire |
C11H8N4O3 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
9-phenyl-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C11H8N4O3/c16-9-7-8(13-10(17)14-9)15(11(18)12-7)6-4-2-1-3-5-6/h1-5H,(H,12,18)(H2,13,14,16,17) |
Clé InChI |
UTABRMXJVYTHEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=O)N3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)

![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
